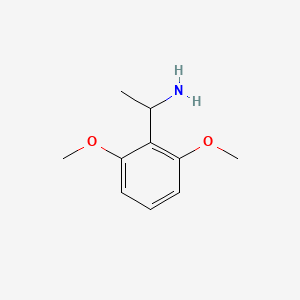![molecular formula C10H11ClF3N B3176888 3-[4-(Trifluoromethyl)phenyl]azetidine hydrochloride CAS No. 1203683-75-3](/img/structure/B3176888.png)
3-[4-(Trifluoromethyl)phenyl]azetidine hydrochloride
Descripción general
Descripción
3-[4-(Trifluoromethyl)phenyl]azetidine hydrochloride is a chemical compound with the empirical formula C10H11ClF3N . It is a solid substance .
Molecular Structure Analysis
The molecular weight of 3-[4-(Trifluoromethyl)phenyl]azetidine hydrochloride is 237.65 . The InChI code for this compound is 1S/C10H10F3N.ClH/c11-10(12,13)9-3-1-7(2-4-9)8-5-14-6-8;/h1-4,8,14H,5-6H2;1H .Physical And Chemical Properties Analysis
3-[4-(Trifluoromethyl)phenyl]azetidine hydrochloride is a solid substance . It should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Trifluoromethyl Substituent in Antitubercular Drug Design
The incorporation of trifluoromethyl groups into pharmaceutical compounds is a common strategy to enhance their pharmacokinetic and pharmacodynamic properties. A review by Sidharth Thomas highlights the significance of the trifluoromethyl (-CF3) group in antitubercular drug design, illustrating its role in improving the efficacy of antitubercular agents. The review suggests that substituting the -CF3 group into antitubercular scaffolds enhances their drug-likeness and antitubercular activity, making the -CF3 group a valuable pharmacophore in modern drug development (Thomas, 1969).
Pharmacological Effects of Chlorogenic Acid
Although not directly related to "3-[4-(Trifluoromethyl)phenyl]azetidine hydrochloride," the study of chlorogenic acid (CGA) provides insight into the therapeutic roles of structurally complex compounds. CGA exhibits a wide range of biological and pharmacological effects, such as antioxidant, anti-inflammatory, and neuroprotective activities. This underscores the potential of complex molecules in addressing various health disorders, suggesting that similarly structured compounds like 3-[4-(Trifluoromethyl)phenyl]azetidine could have multifaceted applications in medicine (Naveed et al., 2018).
Environmental Impact and Toxicity of Antimicrobial Compounds
Research on triclosan, an antimicrobial compound, sheds light on the environmental and toxicological considerations relevant to the use of synthetic chemicals, including those related to "3-[4-(Trifluoromethyl)phenyl]azetidine hydrochloride." Studies on triclosan's occurrence, degradation, and toxicity emphasize the importance of understanding the environmental fate and potential health risks of chemical agents. This knowledge is crucial for the safe and sustainable application of new chemical entities in therapeutic contexts (Bedoux et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]azetidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N.ClH/c11-10(12,13)9-3-1-7(2-4-9)8-5-14-6-8;/h1-4,8,14H,5-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBGPLAKNYFBSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC=C(C=C2)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Trifluoromethyl)phenyl]azetidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



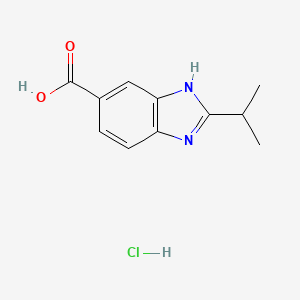
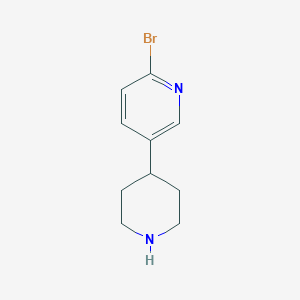


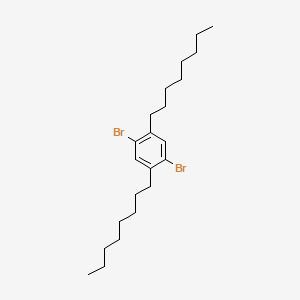

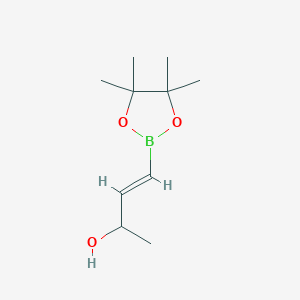

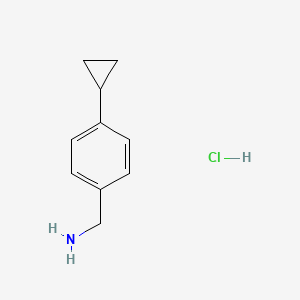

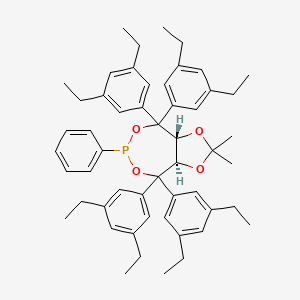

![methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B3176876.png)
